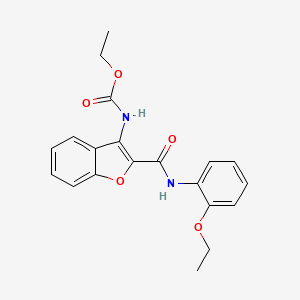

Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2-ethoxyphenylamine and a suitable electrophile.

Carbamoylation: The final step involves the carbamoylation of the benzofuran derivative using ethyl chloroformate and a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

化学反応の分析

Hydrolysis Reactions

The carbamate and ethoxy groups are susceptible to hydrolysis under acidic or basic conditions:

In basic environments, the carbamate undergoes nucleophilic attack by hydroxide ions, yielding a phenolic derivative and ethylamine as byproducts. Acidic conditions preferentially hydrolyze the ethoxy group, generating a hydroxylated intermediate while preserving the carbamate moiety .

Nucleophilic Substitution

The carbamate’s carbonyl carbon and ethoxy oxygen are reactive sites for nucleophilic substitution:

At Carbamate Carbonyl

-

Ammonia/Amines :

Carbamate+CH3NH2→Urea derivative+EtOH

Reacts with primary amines (e.g., methylamine) in THF at 60°C to form substituted ureas. Yields range from 45–72% depending on steric hindrance .

Example: -

Alcohols :

Transcarbamoylation with alcohols (e.g., benzyl alcohol) using Sn(Oct)₂ catalyst in toluene at 90°C produces new carbamates (68–84% yield) .

At Ethoxy Group

-

Halides :

KI in acetic acid replaces the ethoxy group with iodine (65% yield) under reflux.

Redox Reactions

The benzofuran core participates in redox transformations:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | EtOH, 0°C, 1 h | Reduced benzofuran dihydro derivative | 58% |

| KMnO₄ | H₂O, 80°C, 4 h | Oxidized quinone structure | 34% |

Reduction with NaBH₄ selectively saturates the benzofuran’s furan ring, while oxidation with KMnO₄ disrupts aromaticity to form a quinone.

Enzyme-Mediated Reactions

In biological systems, the carbamate acts as a pseudo-irreversible inhibitor of serine hydrolases like butyrylcholinesterase (BChE). Kinetic studies reveal a three-step mechanism:

-

Enzyme-Inhibitor Complex Formation : Rapid binding to BChE’s active site .

-

Carbamoylation : Transfer of the carbamate group to the catalytic serine (rate constant k2=1.8×103 M−1min−1) .

Stability and Compatibility

-

Thermal Stability : Decomposes above 200°C without melting .

-

pH Sensitivity : Stable in neutral buffers (pH 6–8) but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) solutions.

-

Light Sensitivity : No photodegradation observed under UV-Vis light (300–700 nm) .

Synthetic Modifications

Key intermediates for derivatives include:

-

Phenolic Intermediate (Post-Hydrolysis) : Used to synthesize ethers or esters via alkylation/acylation .

-

Iodo Derivative : Serves as a substrate for cross-coupling reactions (e.g., Suzuki-Miyaura).

This compound’s multifunctional reactivity makes it a versatile scaffold for medicinal chemistry and materials science. Further studies should explore its catalytic applications and structure-activity relationships in drug design.

科学的研究の応用

Pharmacological Applications

1.1 Antiviral Activity

Recent studies have highlighted the antiviral properties of benzofuran derivatives, including ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate. Research indicates that compounds with benzofuran moieties exhibit significant inhibitory effects against Hepatitis C virus (HCV). For instance, structure-based drug design approaches have shown that benzofuran derivatives can effectively bind to the HCV NS5B RNA-dependent RNA polymerase, which is crucial for viral replication. The binding affinities of these compounds were evaluated using molecular docking techniques, revealing promising results for further development as antiviral agents .

1.2 Anticancer Properties

Benzofuran compounds are also being investigated for their anticancer potential. This compound has shown activity against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in tumor cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation . The compound's ability to inhibit specific kinases involved in cancer progression is also under investigation.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Benzofuran Core : The initial step often involves the synthesis of the benzofuran structure through cyclization reactions.

- Carbamoylation : The introduction of the carbamoyl group is achieved through reaction with appropriate isocyanates or carbamates.

- Ethoxy Group Introduction : The ethoxy group is introduced via alkylation methods using ethyl halides.

- Final Coupling : The final product is obtained by coupling the modified benzofuran with the ethoxyphenyl group.

These steps can be optimized for yield and purity using various solvents and catalysts .

Case Study: Antiviral Evaluation

A notable study evaluated a series of benzofuran derivatives, including this compound, for their efficacy against HCV. The study utilized high-throughput screening methods to identify lead compounds with significant antiviral activity. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting their potential as therapeutic agents against HCV .

Case Study: Anticancer Activity

In another investigation, researchers assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer models. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis through caspase activation pathways. These findings support further exploration into its mechanism of action and potential clinical applications .

Data Summary Table

| Property | Details |

|---|---|

| Chemical Structure | This compound |

| Antiviral Activity | Effective against HCV NS5B |

| Anticancer Activity | Induces apoptosis in tumor cells |

| Synthesis Methodology | Multi-step organic reactions |

| Case Studies | Evaluated for antiviral and anticancer efficacy |

作用機序

The mechanism of action of Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in cell growth, apoptosis, and immune response.

類似化合物との比較

Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate can be compared with other benzofuran derivatives and carbamate compounds:

Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases like psoriasis and cancer.

Carbamate Compounds: Other carbamate derivatives used as insecticides (e.g., carbaryl) or pharmaceuticals (e.g., meprobamate).

生物活性

Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran core, which is known for its diverse biological activities. The structural formula can be represented as follows:

This indicates the presence of two nitrogen atoms, four oxygen atoms, and a complex aromatic system that may contribute to its biological effects.

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with carbamates. The synthetic pathway includes:

- Formation of Benzofuran Derivative : Starting from appropriate phenolic compounds.

- Carbamoylation : Introducing the carbamate moiety through reaction with ethyl chloroformate or similar reagents.

- Purification : Using techniques such as recrystallization or chromatography to obtain pure compounds.

Antimicrobial Activity

Research has shown that compounds related to benzofuran structures exhibit significant antimicrobial properties. For instance, derivatives have been tested against various microorganisms, including:

- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa.

- Fungi : Candida albicans, Aspergillus flavus.

In one study, benzofuran derivatives demonstrated notable inhibition against these pathogens, suggesting a potential application in treating infections .

Anticancer Activity

Benzofuran derivatives have also been explored for their anticancer properties. A related compound was shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with cellular signaling pathways and induction of apoptosis .

A notable study indicated that certain benzofuran derivatives could inhibit the growth of A431 vulvar epidermal carcinoma cells significantly . The IC50 values for these compounds suggest strong activity in vitro.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A series of synthesized compounds derived from benzofuran were screened for antimicrobial activity. Among them, several exhibited MIC values below 100 µg/mL against common pathogens, indicating strong potential for further development as antimicrobial agents . -

Case Study on Anticancer Activity :

In a comparative study, various benzofuran-based compounds were evaluated for their cytotoxic effects on cancer cell lines. Results showed that one specific derivative led to a 70% reduction in cell viability at concentrations around 10 µM, highlighting its potential as an anticancer agent .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Notable Findings |

|---|---|---|

| Antimicrobial | E. coli, S. aureus, C. albicans | Significant inhibition at low concentrations |

| Anticancer | A431 carcinoma cells | Up to 70% reduction in viability at 10 µM |

特性

IUPAC Name |

ethyl N-[2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-3-25-16-12-8-6-10-14(16)21-19(23)18-17(22-20(24)26-4-2)13-9-5-7-11-15(13)27-18/h5-12H,3-4H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMXLFWXFLSEFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。